molecular formula C13H18O B12638294 3-(4-iso-Butoxyphenyl)-1-propene

3-(4-iso-Butoxyphenyl)-1-propene

Cat. No.: B12638294
M. Wt: 190.28 g/mol
InChI Key: GCIAXGUOMWXULB-UHFFFAOYSA-N
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Description

3-(4-iso-Butoxyphenyl)-1-propene is an organic compound that belongs to the class of phenylpropenes It is characterized by the presence of a phenyl ring substituted with an iso-butoxy group and a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-iso-Butoxyphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and reaction conditions can be optimized to achieve high yields and purity. The use of pinacol boronic esters, which are stable and easy to purify, is often preferred .

Chemical Reactions Analysis

Types of Reactions

3-(4-iso-Butoxyphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for alcohol formation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Epoxides and alcohols.

    Reduction: Saturated derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

3-(4-iso-Butoxyphenyl)-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-iso-Butoxyphenyl)-1-propene involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, its derivatives may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1-propene: Similar structure but with a methoxy group instead of an iso-butoxy group.

    3-(4-Ethoxyphenyl)-1-propene: Contains an ethoxy group instead of an iso-butoxy group.

Uniqueness

3-(4-iso-Butoxyphenyl)-1-propene is unique due to the presence of the iso-butoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2-methylpropoxy)-4-prop-2-enylbenzene

InChI

InChI=1S/C13H18O/c1-4-5-12-6-8-13(9-7-12)14-10-11(2)3/h4,6-9,11H,1,5,10H2,2-3H3

InChI Key

GCIAXGUOMWXULB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CC=C

Origin of Product

United States

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